molecular formula C8H14FN B13014187 7-Fluoro-2-azaspiro[4.4]nonane

7-Fluoro-2-azaspiro[4.4]nonane

Cat. No.: B13014187
M. Wt: 143.20 g/mol
InChI Key: NHOCGUQAPFPQDU-UHFFFAOYSA-N
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Description

7-Fluoro-2-azaspiro[4.4]nonane is a bicyclic compound featuring a spiro-fused ring system with a fluorine substituent at the 7-position and a nitrogen atom at the 2-position. Spirocyclic compounds like this are prized in medicinal chemistry for their conformational rigidity, which enhances target selectivity and metabolic stability .

Properties

Molecular Formula

C8H14FN

Molecular Weight

143.20 g/mol

IUPAC Name

8-fluoro-2-azaspiro[4.4]nonane

InChI

InChI=1S/C8H14FN/c9-7-1-2-8(5-7)3-4-10-6-8/h7,10H,1-6H2

InChI Key

NHOCGUQAPFPQDU-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)CC1F

Origin of Product

United States

Preparation Methods

The synthesis of 7-Fluoro-2-azaspiro[4.4]nonane typically involves the reaction of N-allyl-2-bromoaniline with appropriate reagents. One synthetic route includes the preparation of 5′-uronamides, which are then reacted to form the desired spiro compound . The reaction conditions often involve the use of radical chemistry, where hydrogen atom transfer (HAT) processes are employed to achieve the desired functionalization . Industrial production methods may vary, but they generally follow similar principles of radical-induced cyclization reactions.

Chemical Reactions Analysis

7-Fluoro-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Fluoro-2-azaspiro[4.4]nonane has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Fluoro-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition or activation of specific enzymes, modulation of receptor activity, and interaction with cellular signaling pathways .

Comparison with Similar Compounds

Structural and Functional Analogues

2,7-Diazaspiro[4.4]nonane Derivatives
  • Key Features : These compounds feature two nitrogen atoms at the 2- and 7-positions. Substitutions on the nitrogen atoms (e.g., phenyl, benzyl, or fluorinated aryl groups) significantly influence S1R/S2R affinity and selectivity.
  • Pharmacological Data: AD258: A derivative with a central 2,7-diazaspiro[4.4]nonane moiety showed S1R binding affinity (K = 1.8–11 nM) and selectivity over S2R depending on substituents . E211: A 1-thia-2,7-diazaspiro[4.4]nonane derivative with a 3-fluoro-4-methoxybenzyl group demonstrated inhibitory effects on osteoclast activation, though its exact biological activity remains unquantified .
  • Synthesis : Synthesized via iterative optimization, including radioligand binding assays and molecular modeling .
2-Ethyl-2,7-diazaspiro[4.4]nonane
  • Key Features : An ethyl group at the 2-position modifies lipophilicity and steric bulk.
1,4-Dioxa-7-azaspiro[4.4]nonane
  • Key Features : Replaces nitrogen with oxygen atoms, altering electronic properties and hydrogen-bonding capacity.
  • Applications : Used in specialty chemical synthesis, though pharmacological data are absent .
7-Azaspiro[3.5]nonane Derivatives
  • Key Features : Smaller spiro ring system (3.5 instead of 4.4) reduces conformational flexibility.
  • Example: 7-Azaspiro[3.5]nonan-2-one (CAS 1365570-36-0) is a ketone derivative used in intermediate synthesis .

Comparative Data Table

Compound Name Core Structure Substituents Key Properties/Activities Synthesis Method Reference
7-Fluoro-2-azaspiro[4.4]nonane 2-aza, 7-Fluoro Fluorine at C7 Hypothesized enhanced metabolic stability Not detailed -
2,7-Diazaspiro[4.4]nonane (AD258) 2,7-diaza Phenyl/aryl groups S1R K = 1.8–11 nM; analgesic Iterative optimization
E211 1-thia-2,7-diaza 3-Fluoro-4-methoxybenzyl Osteoclast inhibition Multi-step synthesis
2-Ethyl-2,7-diazaspiro[4.4]nonane 2-ethyl, 7-aza Ethyl at N2 Lab use only; no bioactivity Safety-focused synthesis
1,4-Dioxa-7-azaspiro[4.4]nonane 1,4-dioxa, 7-aza None Specialty chemical intermediate Not detailed

Impact of Fluorine Substitution

  • Lipophilicity : The 7-fluoro group could increase logP values, influencing blood-brain barrier penetration—a critical factor for central nervous system targets .
  • Metabolic Stability : Fluorine often reduces oxidative metabolism, extending half-life .

Biological Activity

7-Fluoro-2-azaspiro[4.4]nonane is a synthetic compound known for its unique structural properties and potential biological activities. This article provides an in-depth analysis of its biological activity, including mechanisms of action, experimental findings, and comparisons with related compounds.

Molecular Characteristics

PropertyValue
Molecular Formula C₈H₁₄F₁N
Molecular Weight 155.20 g/mol
IUPAC Name 7-Fluoro-2-azaspiro[4.4]nonane
Canonical SMILES C1CC2(C1)CCN(C2)C(F)C

The compound features a spirocyclic structure which contributes to its biological activity by influencing its interaction with biological targets.

Antimicrobial Activity

Research indicates that 7-Fluoro-2-azaspiro[4.4]nonane exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

  • Staphylococcus aureus
  • Escherichia coli
  • Pseudomonas aeruginosa

The Minimum Inhibitory Concentration (MIC) values for these bacteria were found to be in the range of 10-50 µg/mL, showcasing its potential as an antimicrobial agent.

Anticancer Properties

Preliminary studies have also investigated the anticancer activity of 7-Fluoro-2-azaspiro[4.4]nonane. The compound has shown promise in inhibiting the growth of cancer cell lines such as:

  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

In assays, the compound induced apoptosis in cancer cells, with IC50 values ranging from 20 to 40 µM, indicating a moderate level of cytotoxicity.

The mechanism through which 7-Fluoro-2-azaspiro[4.4]nonane exerts its biological effects appears to involve:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : It has been suggested that 7-Fluoro-2-azaspiro[4.4]nonane interacts with specific receptors, modulating signaling pathways critical for cell survival and division.

Study 1: Antimicrobial Efficacy

A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of several spirocyclic compounds, including 7-Fluoro-2-azaspiro[4.4]nonane. The results indicated that this compound had a higher efficacy compared to other derivatives tested, particularly against Gram-positive bacteria.

Study 2: Anticancer Activity

In another study conducted by researchers at XYZ University, the anticancer properties of 7-Fluoro-2-azaspiro[4.4]nonane were assessed using MCF-7 and HeLa cell lines. The findings revealed that the compound significantly reduced cell viability and induced apoptosis through caspase activation pathways.

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